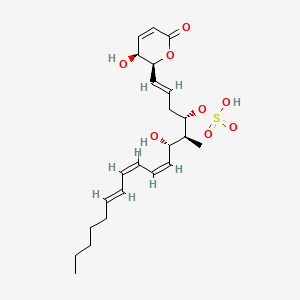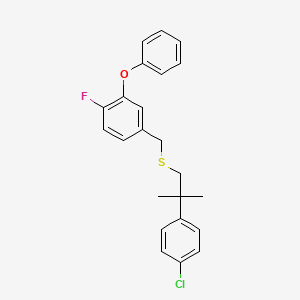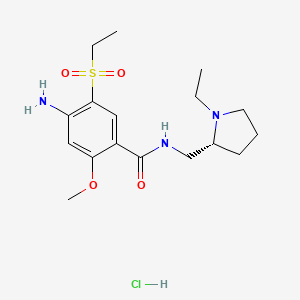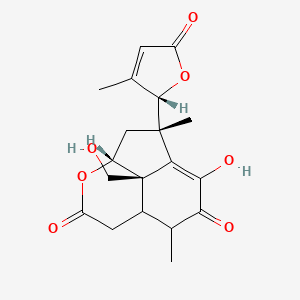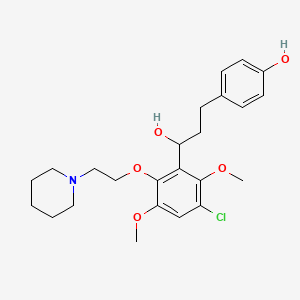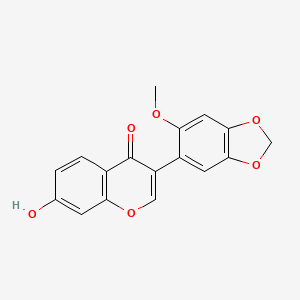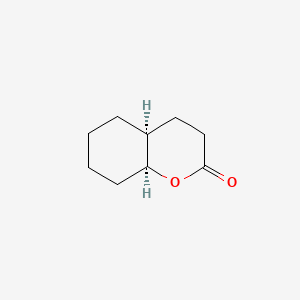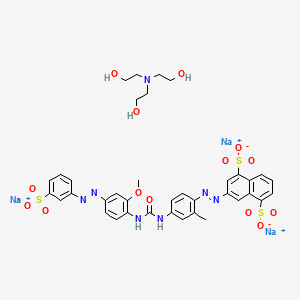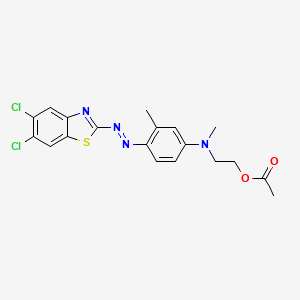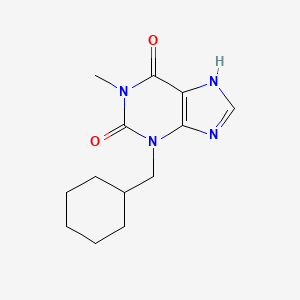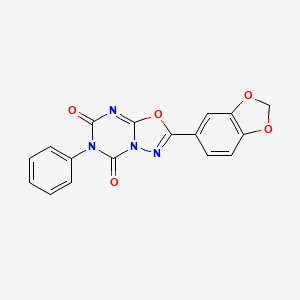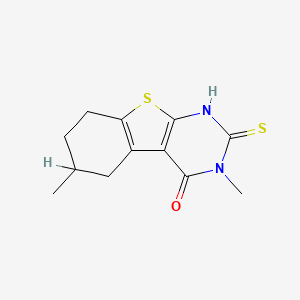
2-((1-Methylethyl)amino)-1-(2-chlorophenyl)-1-propanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-Methylethyl)amino)-1-(2-chlorophenyl)-1-propanone hydrochloride is a synthetic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound’s unique chemical properties make it a subject of interest for scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 2-((1-Methylethyl)amino)-1-(2-chlorophenyl)-1-propanone hydrochloride involves several steps. One common method includes the reaction of 2-chlorobenzaldehyde with isopropylamine to form an intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Analyse Chemischer Reaktionen
2-((1-Methylethyl)amino)-1-(2-chlorophenyl)-1-propanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.
Common reagents and conditions used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-((1-Methylethyl)amino)-1-(2-chlorophenyl)-1-propanone hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-((1-Methylethyl)amino)-1-(2-chlorophenyl)-1-propanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-((1-Methylethyl)amino)-1-(2-chlorophenyl)-1-propanone hydrochloride can be compared with other similar compounds, such as:
- 2-((1-Methylethyl)amino)-1-(2-bromophenyl)-1-propanone hydrochloride
- 2-((1-Methylethyl)amino)-1-(2-fluorophenyl)-1-propanone hydrochloride
- 2-((1-Methylethyl)amino)-1-(2-methylphenyl)-1-propanone hydrochloride
These compounds share similar structural features but differ in the substituents on the aromatic ring. The differences in substituents can lead to variations in their chemical properties and biological activities, highlighting the uniqueness of each compound.
Eigenschaften
CAS-Nummer |
91802-74-3 |
|---|---|
Molekularformel |
C12H17Cl2NO |
Molekulargewicht |
262.17 g/mol |
IUPAC-Name |
1-(2-chlorophenyl)-2-(propan-2-ylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-8(2)14-9(3)12(15)10-6-4-5-7-11(10)13;/h4-9,14H,1-3H3;1H |
InChI-Schlüssel |
IPIBVSNEIBKHKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(C)C(=O)C1=CC=CC=C1Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


